molecular formula C10H10N2O4 B14813216 4-Carbamoyl-3-cyclopropoxypicolinic acid

4-Carbamoyl-3-cyclopropoxypicolinic acid

Cat. No.: B14813216
M. Wt: 222.20 g/mol
InChI Key: DKWKWYSBUSPVMZ-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-cyclopropoxypicolinic acid is a high-purity chemical compound designed for research and development applications. As a substituted picolinic acid, it is part of a class of compounds known for their versatile biological activity and utility as building blocks for more complex molecules . Picolinic acid derivatives, particularly those with substituents like carbamoyl groups, have been identified as key intermediates in the synthesis of novel herbicides and other agrochemicals . The specific structure of this compound, featuring both a carbamoyl and a cyclopropoxy group, may be of significant interest in exploring new active ingredients for crop protection . Furthermore, picolinic acid is a natural catabolite of the amino acid tryptophan in the kynurenine pathway and its derivatives have been studied for various pharmacological effects, including immunomodulatory and neuroprotective properties . The core picolinic acid structure is a known bidentate chelating agent, capable of forming complexes with various metal ions such as zinc, copper, and iron, which can be relevant in biochemical and nutritional research . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material appropriately, in compliance with all local and national regulations.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-carbamoyl-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)6-3-4-12-7(10(14)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

DKWKWYSBUSPVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-cyclopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with appropriate reagents under controlled conditions. One common method involves the use of carbamoylation reactions, where a carbamoyl group is introduced into the picolinic acid structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Carbamoyl-3-cyclopropoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and modulate immune responses, making it a potential candidate for antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-3-cyclopropoxypicolinic acid is unique due to its specific structure, which includes a carbamoyl group and a cyclopropoxy moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other picolinic acid derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Carbamoyl-3-cyclopropoxypicolinic acid?

Answer:
The synthesis typically involves cyclopropane functionalization and carbamoylation. A stepwise approach is advised:

Cyclopropoxy Introduction : React 3-hydroxypicolinic acid with cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃/DMF, 80°C) to form 3-cyclopropoxypicolinic acid.

Carbamoylation : Treat the intermediate with a carbamoylating agent (e.g., urea or phosgene derivatives) in anhydrous THF, using a catalyst like DMAP. Monitor reaction progress via TLC or HPLC .
Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS).

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement:

  • Data Collection : Optimize crystal growth via vapor diffusion (e.g., DMSO/water).
  • Refinement Parameters : Apply anisotropic displacement parameters for non-H atoms. Use the SHELXL "L.S." command for least-squares refinement .
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON or WinGX .

Advanced: How to design HPLC methods for detecting trace impurities in synthesized batches?

Answer:

  • Column : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B). Start at 95% A, ramp to 60% B over 20 min.
  • Detection : UV at 254 nm.
  • Impurity Profiling : Spike samples with pharmacopeial reference standards (e.g., desfluoro or ethylenediamine analogs) to identify retention times .

Advanced: What experimental strategies address discrepancies between computational and spectroscopic data?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-311+G(d,p)) and compare with experimental NMR/IR.
  • Troubleshooting : If deviations >5%, re-examine solvent effects (include PCM model) or check for conformational flexibility via variable-temperature NMR .

Basic: How to assess compound stability under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs), UV light (254 nm), and heat (60°C).
  • Analysis : Monitor degradation via LC-MS. Use m/z fragmentation patterns to identify hydrolyzed or oxidized products .

Advanced: What computational tools predict binding affinity of this compound to biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with a grid box centered on the active site (e.g., enzyme pockets).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Validate with MM-PBSA free-energy calculations .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Answer:

  • Dynamic Effects : Perform VT-NMR to detect rotameric equilibria.
  • X-ray Validation : Compare NOESY-derived distances with SC-XRD bond lengths. If mismatched, consider crystal packing effects or solvent interactions .

Basic: What regulatory guidelines apply to analytical method validation for this compound?

Answer:
Follow ICH Q2(R1) criteria:

  • Linearity : R² ≥0.998 over 80–120% concentration range.
  • LOQ : Signal-to-noise ratio ≥10.
  • Accuracy : Recovery 98–102% via spiked placebo samples .

Advanced: How to validate hydrogen-bonding networks via combined spectroscopic and computational data?

Answer:

  • Solid-State NMR : Compare ¹⁵N CP-MAS with SHELXL-derived H-bond distances.
  • IR Frequency Analysis : Match computed (DFT) and experimental carbonyl stretches (±10 cm⁻¹ tolerance) .

Advanced: What crystallographic challenges arise from twinning or disorder in this compound?

Answer:

  • Twinning : Use SHELXL TWIN commands with HKLF5 format. Refine against detwinned data.
  • Disorder : Apply PART and SUMP restraints. Validate with CrysAlisPro or OLEX2 .

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